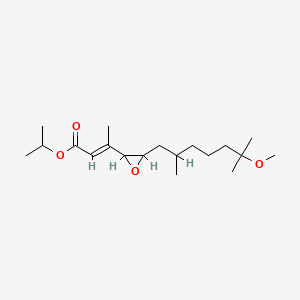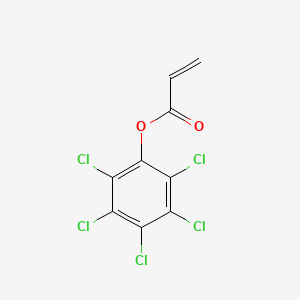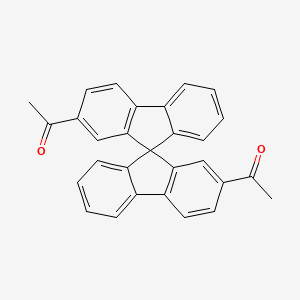
2,2'-Diacetyl-9,9'-spirobifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Diacetyl-9,9'-spirobifluorene, commonly known as DASF, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique spirobifluorene structure. This compound has been widely studied for its potential applications in various fields such as optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
2,2'-Diacetyl-9,9'-spirobifluorene has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
2,2'-Diacetyl-9,9'-spirobifluorene derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Electronic and Optical Properties
Studies on spirobifluorene type molecules, including 2,2'-diacetyl-9,9'-spirobifluorene, have provided insights into their electronic structure and optical properties. These findings are essential for developing new materials for electronic and photonic devices. Understanding the interaction of π-electron systems at the spiro-center of these molecules is crucial for their application in electronics and photonics (Johansson et al., 1997).
Scientific Research Applications of 2,2'-Diacetyl-9,9'-Spirobifluorene
Electrochemical Properties
2,2'-Diacetyl-9,9'-spirobifluorene has been studied for its electrochemical properties. In aprotic solvent DMF, it shows several reduction peaks in voltammetric experiments, indicating its potential in electrochemistry. For instance, controlled potential electrolysis of this compound can furnish diastereomeric keto-alcohols and keto-pinacols, suggesting its use in synthesizing stereochemically complex molecules (Mattiello & Rampazzo, 1997).
Organic Light-Emitting Diodes (OLEDs)
2,2'-Diacetyl-9,9'-spirobifluorene derivatives have shown potential in the development of OLEDs. Derivatives of this compound exhibit various fluorescence properties, which are crucial for OLED applications. The distinct electronic structure and optical properties of these molecules make them suitable for electroluminescent materials (Chiang, Shu, & Chen, 2005).
Polymer Synthesis
This compound has been utilized in the synthesis of aromatic poly(ether imide)s and polyamides. Its structural feature, where two aminophenoxyfluorene entities are orthogonally arranged, leads to polymers with good solubility, high glass-transition temperatures, and excellent thermal stability. These properties are advantageous for materials that require high performance in harsh environments (Wu & Shu, 2003).
Fluorescence and Luminescent Materials
The compound has been explored for its use in creating highly luminescent materials. Its structural configuration prevents fluorescence quenching, making it a promising candidate for luminescent applications. This is particularly significant in fields like bioimaging and sensor technology, where high fluorescence efficiency is crucial (Sumi & Konishi, 2010).
Eigenschaften
IUPAC Name |
1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLANAMJWVQMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463588 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Diacetyl-9,9'-spirobifluorene | |
CAS RN |
22824-83-5 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)
![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)
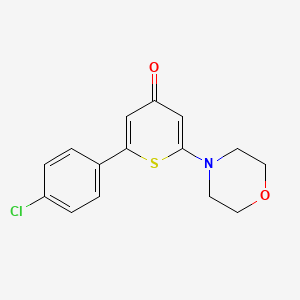
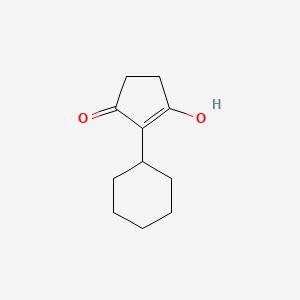
![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)
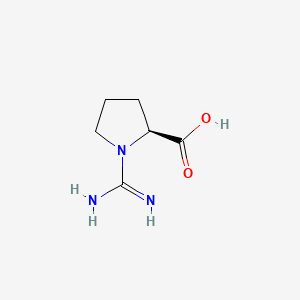
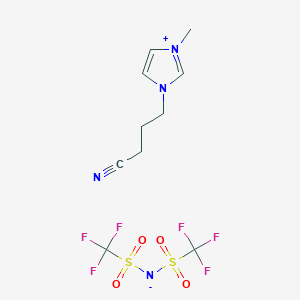
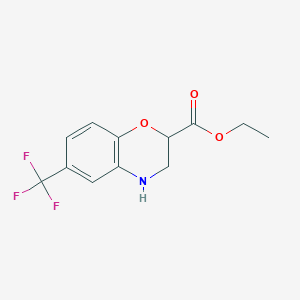

![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)

